molecular formula C6H7ClO4 B1337482 1,3-Dimethyl 2-(chloromethylidene)propanedioate CAS No. 38238-77-6

1,3-Dimethyl 2-(chloromethylidene)propanedioate

Cat. No.: B1337482
CAS No.: 38238-77-6
M. Wt: 178.57 g/mol
InChI Key: LGENZLZZCBFXML-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-(chloromethylidene)propanedioate is an organic compound with the molecular formula C6H7ClO4. It is also known by its IUPAC name, dimethyl 2-(chloromethylene)malonate

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(chloromethylidene)propanedioate can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl malonate with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction typically proceeds as follows:

Dimethyl malonate+Chlorinating agent1,3-Dimethyl 2-(chloromethylidene)propanedioate\text{Dimethyl malonate} + \text{Chlorinating agent} \rightarrow \text{this compound} Dimethyl malonate+Chlorinating agent→1,3-Dimethyl 2-(chloromethylidene)propanedioate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(chloromethylidene)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while hydrolysis results in the formation of carboxylic acids .

Scientific Research Applications

1,3-Dimethyl 2-(chloromethylidene)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(chloromethylidene)propanedioate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and ester groups are key functional sites that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chloromethylidene group and malonate ester structure, which imparts distinct reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

dimethyl 2-(chloromethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO4/c1-10-5(8)4(3-7)6(9)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGENZLZZCBFXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449186
Record name Propanedioic acid, (chloromethylene)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38238-77-6
Record name Propanedioic acid, (chloromethylene)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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